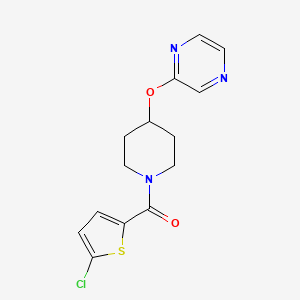

![molecular formula C8H6N2O3S B2566943 (Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid CAS No. 29289-27-8](/img/structure/B2566943.png)

(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

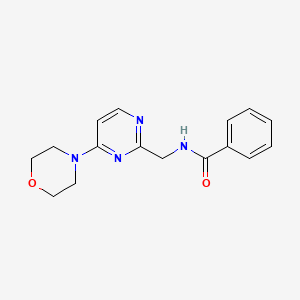

(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid is an organic compound . It has the empirical formula C8H6N2O3S and a molecular weight of 210.21 . The compound is solid in form .

Molecular Structure Analysis

The InChI string for this compound is1S/C8H6N2O3S/c11-7(12)4-13-6-3-1-2-5-8(6)10-14-9-5/h1-3H,4H2,(H,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound has a melting point of 156-157 degrees Celsius . It is classified as non-combustible solids .Scientific Research Applications

Organic Optoelectronics

Benzo[1,2,5]thiadiazol derivatives, such as benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials, have been reviewed for their applications in organic optoelectronics. Synthetic pathways and computational studies of BBT-based materials suggest they possess an open-shell biradical nature, indicating potential for future research and application in organic optoelectronic devices (Tam & Wu, 2015).

Medicinal Chemistry

- Antioxidant and Anti-inflammatory Agents : Novel benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. This research underlines the potential of benzofused thiazole analogues in developing therapeutic agents for conditions such as cancer and viral infections (Raut et al., 2020).

- Cancer Therapy : Benzothiazole derivatives have been identified for their anticancer potentials. Research has focused on the effect of various substituents on benzothiazole derivatives, aiming to design and develop novel compounds for cancer therapy by interpreting the structure-activity relationship (SAR) and mechanism of action (Pathak et al., 2019).

Environmental Studies

The degradation of pharmaceuticals and personal care products (PPCPs) in aquatic environments through advanced oxidation processes (AOPs) has been a significant area of research. Studies on the by-products of these processes and their biotoxicity suggest the importance of further research to enhance the degradation of harmful compounds (Qutob et al., 2022).

Heterocyclic Chemistry

- Synthesis and Biological Activities : Thiadiazoles, including compounds structurally related to benzo[1,2,5]thiadiazol derivatives, are highlighted for their versatile applications in organic synthesis, pharmaceuticals, and biological applications. Their diverse biological activities make them a significant focus for developing new therapeutic agents (Asif, 2016).

- Antimicrobial Activities : Recent reviews on 1,3,4-thiadiazole derivatives emphasize their antimicrobial, anti-inflammatory, and various other pharmacological activities, showcasing the compound's role in medicinal chemistry (Alam, 2018).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has the signal word ‘Warning’ and hazard statements H302 - Harmful if swallowed and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mechanism of Action

Target of Action

The primary target of (Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid is primary aromatic amines (PAAs), which are a class of persistent and highly toxic organic pollutants .

Mode of Action

this compound interacts with its targets through a process known as static quenching . This is confirmed by the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs .

Biochemical Pathways

The compound affects the biochemical pathways related to the fluorescence of PAAs. The compound shows high sensitivity and selectivity for PAA detection by fluorescence quenching .

Pharmacokinetics

The compound exhibits high stability, which may contribute to its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the mitochondrial membrane potential (MMP), abnormal mitochondrial morphology, destruction of phagocytic vesicles and lysosomes, and further induction of cell apoptosis .

Action Environment

The compound exhibits high stability and good biocompatibility , suggesting that it may be resistant to various environmental factors.

properties

IUPAC Name |

2-(2,1,3-benzothiadiazol-4-yloxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c11-7(12)4-13-6-3-1-2-5-8(6)10-14-9-5/h1-3H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGWXPPBJHAPGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)phenyl 3-fluoropropyl ether](/img/structure/B2566860.png)

![N-(3-(trifluoromethyl)phenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2566866.png)

![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2566869.png)

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]prop-2-enamide](/img/structure/B2566873.png)

![3-Chloro-6-[(4-methylphenyl)methyl]pyridazine](/img/structure/B2566875.png)

![N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide](/img/structure/B2566877.png)

![1-(2,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2566882.png)

![N-(4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2566883.png)